molecular formula C5H11N2O5P B15194552 (2-Amino-5-ethyl-2-oxido-1,3,2-dioxaphosphinan-5-yl)(hydroxy)azane oxide CAS No. 20934-14-9

(2-Amino-5-ethyl-2-oxido-1,3,2-dioxaphosphinan-5-yl)(hydroxy)azane oxide

Cat. No.: B15194552
CAS No.: 20934-14-9
M. Wt: 210.13 g/mol
InChI Key: OZCIRPFCEFELQM-UHFFFAOYSA-N
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Description

Capmatinib metabolite M18 is a minor hepatic metabolite of capmatinib, a selective MET tyrosine kinase inhibitor approved for treating non-small cell lung cancer (NSCLC) with MET exon 14 skipping mutations. Capmatinib is primarily metabolized by CYP3A4 and aldehyde oxidase (AO), though the exact enzymatic pathway responsible for M18 formation remains unspecified in available literature .

M18 demonstrates MET inhibitory activity but is significantly less potent than the parent compound. Biochemical and cellular assays revealed that M18 has 2.5-fold lower cellular activity (i.e., a 2.5-fold higher IC50 for MET inhibition) compared to capmatinib . Its systemic exposure is minimal, accounting for <7% of capmatinib’s plasma AUC (area under the curve) in humans, rendering its contribution to overall pharmacological activity negligible .

Properties

CAS No.

20934-14-9

Molecular Formula

C5H11N2O5P

Molecular Weight

210.13 g/mol

IUPAC Name

5-ethyl-5-nitro-2-oxo-1,3,2λ5-dioxaphosphinan-2-amine

InChI

InChI=1S/C5H11N2O5P/c1-2-5(7(8)9)3-11-13(6,10)12-4-5/h2-4H2,1H3,(H2,6,10)

InChI Key

OZCIRPFCEFELQM-UHFFFAOYSA-N

Canonical SMILES

CCC1(COP(=O)(OC1)N)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Key Findings :

  • M16 : Inactive in both biochemical and cellular assays, with undetectable systemic exposure .
  • M8 : Exhibits 52-fold lower biochemical activity and 52-fold higher cellular IC50 than capmatinib. Despite higher exposure (~13% of capmatinib), its contribution remains clinically insignificant .
  • M18 : More potent than M8 (2.5-fold higher IC50 vs. 52-fold for M8) but still far less active than capmatinib. Its low exposure (<7%) further limits its role .

Comparison with Metabolites of Other MET Inhibitors

  • Most metabolites exhibit reduced target affinity compared to parent drugs.
  • Systemic exposure of active metabolites rarely exceeds 10%–15% of the parent compound, minimizing their clinical impact .

Research Findings and Clinical Implications

In Vitro and In Vivo Studies

Q & A

Basic: What are the standard synthetic routes for synthesizing (2-Amino-5-ethyl-2-oxido-1,3,2-dioxaphosphinan-5-yl)(hydroxy)azane oxide, and what key reaction steps are involved?

Answer:
The synthesis typically involves a multi-step process:

  • Step 1 : Formation of the benzyl thioether intermediate via nucleophilic substitution between a benzyl halide and a thiol compound under basic conditions.
  • Step 2 : Oxidation of hydroxy groups using hydrogen peroxide or similar reagents to introduce oxido functionalities.
  • Step 3 : Amination via nucleophilic substitution with ammonia or amine derivatives.
  • Step 4 : Coupling of intermediates under controlled pH and temperature to assemble the final structure.
    Key reagents include hydrogen peroxide (oxidation), sodium borohydride (reduction), and ammonia (amination). Reaction conditions (e.g., solvent polarity, temperature) must be optimized to minimize side products .

Basic: What analytical techniques are essential for characterizing the compound’s purity and structural integrity?

Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ³¹P NMR to confirm the presence of amino, oxido, and phosphorus-containing groups.
  • High-Performance Liquid Chromatography (HPLC) : Quantify purity using reverse-phase columns and UV detection.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., 304.32 g/mol) and fragmentation patterns.
  • X-ray Crystallography : Resolve structural ambiguities, particularly for the dioxaphosphinan ring conformation .

Advanced: How can researchers optimize reaction conditions to enhance yield during scale-up synthesis?

Answer:

  • Continuous Flow Reactors : Improve mixing efficiency and heat transfer compared to batch reactors, reducing side reactions.
  • Automated Parameter Screening : Use design-of-experiment (DoE) software to test variables (e.g., temperature, stoichiometry) and identify optimal conditions.
  • In-line Monitoring : Implement FTIR or Raman spectroscopy to track reaction progress and adjust parameters in real time.
    Industrial-scale methods often prioritize solvent recovery and catalytic recycling to reduce costs while maintaining >95% purity .

Advanced: What methodological approaches resolve contradictions in reported biological activities (e.g., antioxidant vs. pro-oxidant effects)?

Answer:

  • Dose-Response Studies : Test across a wide concentration range (e.g., 1 nM–100 µM) to identify threshold effects.
  • Redox Profiling : Use assays like DPPH (radical scavenging) and TBARS (lipid peroxidation) under varying pH and temperature conditions.
  • Mechanistic Studies : Employ electron paramagnetic resonance (EPR) to detect transient radical species. Contradictory results may arise from assay-specific interference (e.g., metal ion contamination) or cell-type-dependent metabolic pathways .

Basic: How do the compound’s functional groups (amino, oxido, dioxaphosphinan) influence its reactivity?

Answer:

  • Amino Group : Participates in nucleophilic substitution and hydrogen bonding, enhancing solubility in polar solvents.
  • Oxido Group : Increases electrophilicity, making the compound prone to reduction (e.g., with NaBH₄ to form hydroxy derivatives).
  • Dioxaphosphinan Ring : The phosphorus center enables coordination with metal ions, which can modulate catalytic or biological activity. Stability studies in aqueous media (pH 2–12) are critical due to hydrolytic sensitivity .

Advanced: What experimental designs are recommended for assessing the compound’s environmental fate in ecological studies?

Answer:

  • Microcosm Studies : Simulate environmental compartments (soil, water) to track degradation pathways using isotopic labeling (e.g., ¹⁴C).
  • Biotic/Abiotic Transformation Assays : Compare degradation rates under sterile vs. microbial-rich conditions.
  • High-Resolution Mass Spectrometry (HRMS) : Identify transformation products (e.g., hydroxylated or dephosphorylated metabolites).
    Refer to longitudinal experimental designs with controls for pH, temperature, and light exposure, as outlined in ecological risk frameworks .

Advanced: How can researchers validate the compound’s stability under varying storage conditions?

Answer:

  • Accelerated Stability Testing : Expose the compound to elevated temperatures (40–60°C) and humidity (75% RH) over 4–12 weeks. Monitor degradation via HPLC.
  • Light Sensitivity : Use UV-Vis spectroscopy to assess photodegradation under IEC 60068-2-3 standards.
  • Cryopreservation Studies : Compare stability at -20°C vs. -80°C with inert gas (N₂) purging to prevent oxidation. Data should be tabulated to highlight degradation kinetics (e.g., t₉₀ values) .

Basic: What are the primary safety considerations when handling this compound in laboratory settings?

Answer:

  • Personal Protective Equipment (PPE) : Use nitrile gloves, goggles, and lab coats to avoid dermal contact.
  • Ventilation : Conduct reactions in fume hoods due to potential release of volatile byproducts (e.g., NH₃ during amination).
  • Spill Management : Neutralize acidic/basic spills with appropriate buffers and dispose of waste via certified hazardous waste protocols. Safety data sheets (SDS) should be consulted for first-aid measures (e.g., eye irrigation with saline) .

Advanced: How can computational modeling assist in predicting the compound’s interaction with biological targets?

Answer:

  • Molecular Docking : Use software like AutoDock Vina to simulate binding to enzymes (e.g., alkaline phosphatase) based on crystal structures (PDB IDs).
  • Quantum Mechanical (QM) Calculations : Predict redox potentials and electron transfer pathways using Gaussian09 at the B3LYP/6-31G* level.
  • MD Simulations : Analyze stability of ligand-protein complexes over 100-ns trajectories in explicit solvent models. Validate predictions with in vitro assays .

Advanced: What strategies mitigate batch-to-batch variability in synthesis for reproducible research outcomes?

Answer:

  • Strict Stoichiometric Control : Use automated syringe pumps for precise reagent addition (±1% error margin).
  • Quality Control (QC) Protocols : Implement in-process checks (e.g., TLC at each synthesis step) and reject batches with HPLC purity <98%.
  • Standardized Reaction Logs : Document parameters (e.g., stirring speed, solvent lot numbers) to trace variability sources. Cross-validate results with independent replicates .

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